Vinylphenyldichlorosilane
Overview
Description
Vinylphenyldichlorosilane is an organosilicon compound with the chemical formula C8H8Cl2Si. It is a nonpolar solvent commonly used in coatings, adhesives, and sealants. The compound features a vinyl group (CH2=CH-) and a phenyl group (C6H5-) attached to a silicon atom, which is also bonded to two chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it valuable in both industrial and research settings .
Preparation Methods
Vinylphenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of trichlorovinylsilane with phenylmagnesium bromide (C6H5MgBr) under controlled conditions. This reaction typically yields this compound with a moderate yield . Industrial production methods often involve similar organometallic reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Vinylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as alkoxy or amino groups, using appropriate reagents.
Addition Reactions: The vinyl group can participate in addition reactions with compounds like hydrogen halides or halogens.
Polymerization: The vinyl group can also undergo polymerization, forming polymers with unique properties.
Common reagents used in these reactions include Grignard reagents, halogens, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Vinylphenyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical coatings.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds
Mechanism of Action
The mechanism of action of vinylphenyldichlorosilane involves its ability to react with various functional groups. The silicon atom, bonded to both the vinyl and phenyl groups, can form stable bonds with other elements, facilitating the formation of complex structures. This reactivity is primarily due to the presence of the chlorine atoms, which can be easily substituted under appropriate conditions .
Comparison with Similar Compounds
Vinylphenyldichlorosilane can be compared with other organosilicon compounds such as:
Methylphenyldichlorosilane: Similar structure but with a methyl group instead of a vinyl group.
Vinyltrimethoxysilane: Contains three methoxy groups instead of chlorine atoms.
Phenyltrichlorosilane: Contains three chlorine atoms bonded to the silicon atom.
This compound is unique due to its combination of a vinyl group and a phenyl group, which imparts distinct reactivity and properties .
Properties
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-02-0 | |
Record name | (Dichloroethenylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinylphenyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylphenyldichlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (dichloroethenylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(phenyl)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYLPHENYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vinylphenyldichlorosilane contribute to the sensitivity of polysilane-based negative resists?
A1: this compound plays a crucial role in enhancing the sensitivity of polysilane-based negative resists. When copolymerized with hydrophenyldichlorosilane, it introduces vinyl groups into the polysilane structure []. Upon exposure to UV light, X-rays, or electron beams, the Si-H bonds in the polymer can undergo hydrosilylation reactions with these vinyl groups []. This crosslinking reaction increases the molecular weight of the polymer in the exposed regions, making them less soluble in the developer solvent and resulting in a negative tone image []. The presence of both Si-H and vinyl groups within the same polymer chain is thought to facilitate efficient crosslinking and improve the sensitivity compared to polysilanes without vinyl groups [].
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